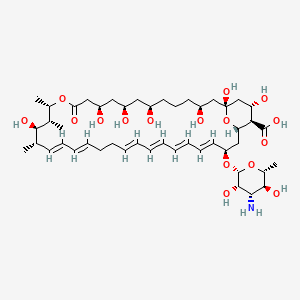

Nystatin A2

Description

Properties

IUPAC Name |

(1R,3S,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,7,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H75NO16/c1-28-18-15-13-11-9-7-5-6-8-10-12-14-16-21-36(63-46-44(57)41(48)43(56)31(4)62-46)25-38-40(45(58)59)37(53)27-47(60,64-38)26-33(50)20-17-19-32(49)22-34(51)23-35(52)24-39(54)61-30(3)29(2)42(28)55/h5-6,8,10-16,18,21,28-38,40-44,46,49-53,55-57,60H,7,9,17,19-20,22-27,48H2,1-4H3,(H,58,59)/b6-5+,10-8+,13-11+,14-12+,18-15+,21-16+/t28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQCAVZSAUESR-XTEMEEEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CCCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](CCC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872324 | |

| Record name | Nystatin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

910.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65086-32-0 | |

| Record name | Nystatin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065086320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nystatin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYSTATIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54SW1HY37N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Nystatin A2: A Technical Retrospective on the Pioneering Work of Hazen and Brown

A whitepaper dedicated to the researchers, scientists, and drug development professionals who continue to build upon the foundational discoveries in antimicrobial research.

The discovery of Nystatin by microbiologist Elizabeth Hazen and biochemist Rachel Brown in the late 1940s stands as a landmark achievement in the fight against fungal infections. Their long-distance collaboration, conducted between New York City and Albany, culminated in the isolation of the first effective and non-toxic antifungal agent for treating human diseases. This technical guide delves into the core scientific methodologies and quantitative data underpinning their groundbreaking work, offering a detailed look at the experimental protocols that led to the development of this enduring therapeutic.

Introduction: The Unmet Need and the Collaborative Breakthrough

Prior to the work of Hazen and Brown, fungal infections posed a significant and often fatal threat, with no safe and effective treatments available. The rise of broad-spectrum antibacterial agents like penicillin, while revolutionary, inadvertently exacerbated the problem by eliminating the body's natural bacterial flora that help keep fungal populations in check.[1] Recognizing this critical gap in medical science, Hazen initiated a systematic search for antifungal agents produced by soil microorganisms.[1]

Their collaboration was a model of complementary expertise. Hazen, in New York City, was responsible for the microbiological aspects, including culturing soil organisms and testing their antifungal properties in vitro.[1][2] Brown, in Albany, applied her skills as a chemist to isolate and purify the active compounds from the cultures Hazen identified as promising.[1] This partnership, famously conducted through the U.S. mail, led to the discovery of an actinomycete, Streptomyces noursei, isolated from the soil of a Virginia farm, which produced the potent antifungal substance they initially named "fungicidin."[1][2][3] This was later renamed Nystatin in honor of the New York State Department of Health.[1][2]

Experimental Protocols

The following sections detail the original methodologies employed by Hazen and Brown in the discovery and isolation of Nystatin, reconstructed from their scientific publications and patent filings.

Isolation and Cultivation of Streptomyces noursei

The foundational step in the discovery of Nystatin was the isolation and successful cultivation of the producing microorganism.

Protocol for Cultivation of Streptomyces noursei

-

Organism: Streptomyces noursei, strain No. 48240, was isolated from soil collected from a farm in Fauquier County, Virginia.[4]

-

Culture Medium: A liquid nutrient medium containing a source of assimilable carbon and nitrogen was used. While various media were likely tested, a glucose-tryptone broth was effective for initial stationary cultures.[4] For production, the patent specifies media containing an assimilable saccharide (like glucose) or a polyhydric alcohol (like glycerol).[5]

-

Inoculation and Incubation: The sterile liquid nutrient medium was inoculated with Streptomyces noursei.

-

Optimal Growth Conditions:

-

Culture Characteristics: In stationary culture, the organism produced two antifungal substances. One, resembling actidione, was found in the culture liquors. The second, with broader antifungal activity (Nystatin), was extracted from the surface growth (mycelium).[4]

Extraction and Purification of Nystatin

Rachel Brown developed a meticulous multi-step process to isolate and purify Nystatin from the mycelial growth of S. noursei. The following protocol is based on the descriptions in their publications and the detailed workflow in their patent.

Protocol for Nystatin Extraction and Purification

-

Harvesting: The surface growth (mycelium) from 5- to 7-day-old broth cultures was harvested.[4]

-

Heat Treatment: The harvested mycelium was heated at 70-72°C for 10 minutes.[4]

-

Drying: The heat-treated mycelium was pressed between filter papers to remove the adhering medium.[4]

-

Methanol Extraction: The dried mycelium was extracted multiple times with methanol to solubilize the Nystatin.[4][5]

-

Fractional Precipitation with Ethyl Acetate:

-

The pooled methanol extracts were treated with ethyl acetate (0.3-2.0 times the volume of the methanol) to precipitate inert materials, which were then removed by filtration or centrifugation.[5]

-

Additional ethyl acetate was added to the filtrate (to a total of 4-5 times the volume of the methanol) to precipitate the crude Nystatin.[5]

-

-

Saline Wash: The resulting precipitate was washed with a 0.85% NaCl solution.[4][5]

-

Methanol Re-dissolution and Ether Precipitation: The washed precipitate was re-dissolved in methanol, and the active compound was then precipitated by the addition of 3-4 volumes of ethyl ether.[5]

-

Final Product: The final precipitate was separated, washed with ether, dried, and ground to a fine yellow powder.[4][5] This crude Nystatin was reported to be sparingly soluble in methanol and ethanol and relatively insoluble in water and most other organic solvents.[4]

Quantitative Data: Antifungal Activity

Hazen's in vitro testing provided the first quantitative evidence of Nystatin's potent antifungal properties. The following tables summarize the data presented in their 1951 paper in the Proceedings of the Society for Experimental Biology and Medicine.

Table 1: Fungistatic Activity of Nystatin (Fungicidin) Minimum concentration of Nystatin required to inhibit the growth of various fungi after 96 hours of incubation.

| Fungal Species | Minimum Inhibitory Concentration (µg/mL) |

| Cryptococcus neoformans | 1.56 - 3.12 |

| Candida albicans | 1.56 - 6.25 |

| Histoplasma capsulatum | 1.56 |

| Blastomyces dermatitidis | 6.25 |

| Coccidioides immitis | 1.56 |

| Trichophyton mentagrophytes | 3.12 |

| Microsporum canis | 3.12 |

Data sourced from Hazen & Brown, 1951, "Fungicidin, an antibiotic produced by a soil actinomycete".[4]

Table 2: Fungicidal Activity of Nystatin (Fungicidin) against Candida albicans Concentration of Nystatin required for sterilization of a C. albicans culture over time.

| Initial Microorganism Count (per mL) | Nystatin Concentration (µg/mL) | Time to Sterilization |

| 1,000,000 | 6.25 | 24 hours |

| 10,000,000 | 12.5 | 4 hours |

Data sourced from Hazen & Brown, 1951, "Fungicidin, an antibiotic produced by a soil actinomycete".[4]

These results demonstrated that Nystatin was not only fungistatic but also fungicidal, with potent activity against a broad range of pathogenic fungi.[4] Importantly, their studies also showed that Nystatin lacked antibacterial activity.[4]

Mechanism of Action

While the precise molecular mechanism was not fully understood in the 1950s, it is now known that Nystatin is a polyene macrolide. Its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately leading to fungal cell death. The selectivity of Nystatin for fungi over mammalian cells is due to the high abundance of ergosterol in fungal membranes and its absence in animal cell membranes, which contain cholesterol instead.

Visualizing the Discovery Process and Mechanism

The following diagrams illustrate the key workflows and the mechanism of action of Nystatin.

Caption: The collaborative workflow between Hazen and Brown for the discovery of Nystatin.

Caption: The mechanism of action of Nystatin on the fungal cell membrane.

Conclusion

The discovery of Nystatin by Elizabeth Hazen and Rachel Brown was a triumph of systematic scientific inquiry and collaborative spirit. Their meticulous experimental work, from the initial screening of soil samples to the development of a robust purification protocol, laid the groundwork for the first safe and effective antifungal therapy. The quantitative data from their early studies unequivocally demonstrated the potent and broad-spectrum activity of Nystatin. This technical retrospective serves as a testament to their pioneering contributions, which continue to impact the fields of microbiology and drug development today. Their work not only provided a much-needed therapeutic agent but also established a paradigm for the discovery of naturally derived pharmaceuticals.

References

An In-Depth Technical Guide to the Nystatin A2 Biosynthesis Pathway in Streptomyces noursei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a polyene macrolide antibiotic produced by the soil bacterium Streptomyces noursei ATCC 11455, is a crucial antifungal agent in clinical use. Its biosynthesis is a complex process orchestrated by a large gene cluster encoding a modular polyketide synthase (PKS) and a suite of tailoring enzymes. This technical guide provides a detailed overview of the Nystatin A2 biosynthesis pathway, including the genetic organization, enzymatic functions, and regulatory networks. Furthermore, it outlines key experimental protocols for studying this pathway and presents available quantitative data to facilitate further research and development in the field of antifungal drug discovery and production.

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with the assembly of a 38-membered polyketide backbone by a type I modular polyketide synthase (PKS). This is followed by a series of post-PKS modifications, including hydroxylation, glycosylation, and carboxylation, to yield the final bioactive molecule.

Polyketide Chain Synthesis

The initial polyketide chain of nystatin is assembled by six large, multifunctional PKS enzymes encoded by the nysA, nysB, nysC, nysI, nysJ, and nysK genes.[1][2][3] These enzymes are organized into modules, with each module responsible for the addition and modification of a specific extender unit to the growing polyketide chain. The process is initiated with an acetate starter unit, followed by the incorporation of both acetate and propionate extender units.[1]

Post-PKS Modifications

Following the synthesis of the polyketide backbone, a series of enzymatic modifications occur to produce this compound:

-

Cyclization: The linear polyketide chain is cyclized to form the 38-membered macrolactone ring, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of the NysK PKS module.[2]

-

Hydroxylation: A key hydroxylation event at the C10 position is catalyzed by the cytochrome P450 monooxygenase NysL.[4] This step is crucial for the antifungal activity of nystatin.

-

Glycosylation: The deoxysugar mycosamine is synthesized and attached to the C19 position of the macrolactone ring. This process involves several enzymes, including NysDI (glycosyltransferase), NysDII (aminotransferase), and NysDIII (GDP-mannose dehydratase).[5]

-

Carboxylation: The methyl group at C16 is oxidized to a carboxyl group by the P450 monooxygenase NysN.[4]

The immediate precursor to this compound is 10-deoxynystatin. The final step in the biosynthesis of this compound is the hydroxylation at the C10 position.

Genetic Organization of the Nystatin Biosynthesis Cluster

The genes responsible for nystatin biosynthesis are clustered together in a large contiguous region of the Streptomyces noursei chromosome.[2] This gene cluster, spanning approximately 125 kb, contains all the necessary genes for the synthesis of the polyketide backbone, the mycosamine sugar, the post-PKS modifications, as well as genes for regulation and transport of the antibiotic.[2][3]

Regulatory Network of Nystatin Biosynthesis

The production of nystatin is tightly regulated at the transcriptional level. Several regulatory genes have been identified within and flanking the nystatin biosynthetic gene cluster. These include genes from the LAL (Large ATP-binding regulators of the LuxR family) and PAS-LuxR families.[6]

Key regulatory genes include nysRI, nysRII, nysRIII, and nysRIV.[4][6] Gene inactivation studies have shown that these regulators have differential effects on nystatin production, suggesting a complex, hierarchical regulatory cascade.[4][6] For instance, NysRI appears to be a master regulator, as its inactivation leads to a near-complete abolishment of nystatin biosynthesis.[4] The regulatory network controls the expression of the structural genes, including the PKS genes and those involved in post-PKS modifications and transport.

Quantitative Data on Nystatin Production

Precise quantitative data on enzyme kinetics and metabolite concentrations in the nystatin biosynthesis pathway are not extensively available in a consolidated format in the literature. However, several studies have reported the impact of gene inactivations on nystatin production, providing valuable insights into the roles of specific genes.

| Gene(s) Inactivated | Mutant Strain | Nystatin Production (% of Wild-Type) | Key Intermediate Accumulated | Reference |

| nysRI | SR12 | ~0.5% | - | [4] |

| nysRII | SR34 | ~7% | - | [4] |

| nysRIII | SR56 | ~9% | - | [4] |

| nysRIV | NR4K | ~2% | - | [4] |

| nysH | AHH2 | ~65% | 10-deoxynystatin | [4] |

| nysG | AHG13 | ~65% | 10-deoxynystatin | [4] |

| nysL | NLD101 | 0% | 10-deoxynystatin | [4] |

| nysDI | NDD1 | 0% | Nystatinolide, 10-deoxynystatinolide | [5] |

| nysDII | NDD2 | 0% | Nystatinolide, 10-deoxynystatinolide | [5] |

Experimental Protocols

Gene Inactivation and Complementation in Streptomyces noursei

This protocol outlines a general workflow for generating in-frame deletions of genes within the nystatin biosynthesis cluster and for complementing the resulting mutations.

a. Construction of the Gene Replacement Vector:

-

Amplify the upstream and downstream flanking regions (typically ~1.5-2 kb each) of the target gene from S. noursei genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in S. noursei (e.g., a derivative of pKC1139). The two fragments should be cloned on either side of a selectable marker (e.g., an apramycin resistance cassette) in the vector.

-

Verify the sequence of the resulting gene replacement vector.

b. Conjugal Transfer of the Vector into S. noursei:

-

Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the gene replacement vector to mid-log phase.

-

Prepare spores of the recipient S. noursei strain.

-

Mix the E. coli donor cells and S. noursei spores on a suitable agar medium (e.g., ISP2) and incubate to allow for conjugation.

-

Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

c. Selection for Double Crossover Mutants:

-

Isolate single colonies from the conjugation plates and grow them in non-selective liquid medium to allow for the second crossover event to occur.

-

Plate serial dilutions of the culture onto a medium that allows for the screening of the desired double crossover mutants (e.g., by replica plating to identify clones that have lost the vector-borne resistance marker).

-

Confirm the desired gene deletion by PCR analysis of genomic DNA from the putative mutants.

d. Complementation of the Mutant:

-

Clone the full-length wild-type gene, along with its native promoter, into an integrative Streptomyces expression vector (e.g., pSET152).

-

Introduce the complementation vector into the mutant strain by conjugation.

-

Select for transformants and verify the integration of the complementation vector by PCR.

-

Analyze the complemented strain for the restoration of nystatin production.

Analysis of Nystatin and its Precursors by HPLC-MS

This protocol provides a method for the extraction and analysis of nystatin and its biosynthetic intermediates from S. noursei cultures.

a. Sample Preparation:

-

Grow S. noursei strains in a suitable production medium (e.g., SAO-23) for 5-7 days.

-

Harvest the culture broth and extract the polyenes with an equal volume of a suitable organic solvent (e.g., methanol or dimethylformamide).

-

Vortex the mixture vigorously and then centrifuge to pellet the cell debris.

-

Collect the supernatant containing the extracted polyenes.

-

Filter the extract through a 0.22 µm filter before HPLC-MS analysis.

b. HPLC-MS Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A gradient of solvent A (e.g., 10 mM ammonium acetate, pH 4.5) and solvent B (e.g., acetonitrile).

-

Gradient: A typical gradient might be from 30% to 70% solvent B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) to monitor the characteristic UV-Vis absorbance spectrum of polyenes (with maxima around 290, 304, and 318 nm for tetraenes) and a mass spectrometer (MS) for mass identification.

-

MS Ionization: Electrospray ionization (ESI) in positive or negative mode.

Visualizations

Conclusion

The biosynthesis of this compound in Streptomyces noursei is a multifaceted process involving a large PKS system, numerous tailoring enzymes, and a complex regulatory network. This technical guide provides a foundational understanding of this pathway, offering valuable information for researchers aiming to elucidate the finer details of its mechanism, engineer novel antifungal compounds, or improve nystatin production titers. While comprehensive quantitative data remains a key area for future investigation, the protocols and information presented herein serve as a robust starting point for advancing research in this critical area of antibiotic biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the polyene antifungal antibiotic nystatin in Streptomyces noursei ATCC 11455: analysis of the gene cluster and deduction of the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo Analysis of the Regulatory Genes in the Nystatin Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 Reveals Their Differential Control Over Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo analysis of the regulatory genes in the nystatin biosynthetic gene cluster of Streptomyces noursei ATCC 11455 reveals their differential control over antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Nystatin A1 Action on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nystatin, a polyene macrolide antibiotic isolated from Streptomyces noursei, remains a cornerstone in the treatment of topical fungal infections, particularly those caused by Candida species. Its efficacy is rooted in a specific and potent mechanism of action targeting the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular interactions, biophysical consequences, and cellular sequelae of Nystatin A1, the primary active component, on the fungal cell membrane. It summarizes key quantitative data, details essential experimental protocols for studying this mechanism, and presents visual diagrams of the core processes to facilitate a comprehensive understanding for research and drug development applications.

Introduction: The Polyene-Ergosterol Interaction

Nystatin A1 is an amphiphilic molecule characterized by a large macrolide ring with a series of conjugated double bonds on one face and multiple hydroxyl groups on the other. This structure is central to its antifungal activity, which is predicated on its high affinity for ergosterol, the principal sterol in fungal cell membranes.[1][2][3] This selective binding to ergosterol, as opposed to cholesterol in mammalian cell membranes, forms the basis of Nystatin's therapeutic window, although its affinity for cholesterol is not zero, contributing to its toxicity when used systemically.[4][5]

Commercial Nystatin is a complex, with Nystatin A1 being the major and most active component. While Nystatin A2 and A3 are also present, this guide will focus on the well-elucidated mechanism of Nystatin A1.

Primary Mechanism of Action: Pore Formation and Membrane Permeabilization

The fungicidal effect of Nystatin A1 is primarily a result of its ability to self-assemble into transmembrane channels upon binding to ergosterol.[5][6] This process disrupts the fundamental barrier function of the fungal plasma membrane, leading to a cascade of events culminating in cell death.

Ergosterol Binding and Channel Assembly

Nystatin A1 molecules insert into the lipid bilayer and aggregate with ergosterol molecules to form a "barrel-stave" pore structure.[6] The hydrophobic polyene regions of the Nystatin molecules align with the acyl chains of the membrane lipids and ergosterol, while the hydrophilic polyol faces orient inward to create a polar, aqueous channel through the membrane.[3] The formation of these pores is a concentration-dependent process.[4]

Ion Leakage and Electrochemical Gradient Collapse

The primary and most immediate consequence of pore formation is the rapid and uncontrolled leakage of essential intracellular ions and small molecules down their electrochemical gradients.[4][5] The Nystatin-induced pores are primarily permeable to monovalent cations, with a particularly high permeability for potassium (K⁺) ions.[1][7] This leads to a massive efflux of intracellular K⁺, which is critical for maintaining cellular turgor pressure, membrane potential, and the function of numerous enzymes. The loss of the K⁺ gradient leads to the depolarization of the fungal cell membrane.[8]

Osmotic Instability and Cell Lysis

The significant loss of intracellular solutes and the subsequent influx of water create severe osmotic instability.[9] The fungal cell swells, and at sufficient Nystatin concentrations, this leads to the rupture of the cell membrane and lysis, resulting in cell death.[7]

Secondary Mechanisms of Action: Oxidative Stress and Apoptosis

Beyond direct membrane disruption, Nystatin A1 treatment induces secondary cellular stress responses that contribute to its fungicidal activity.

Induction of Reactive Oxygen Species (ROS)

Disruption of membrane integrity and ion homeostasis, particularly affecting mitochondrial function, leads to the generation of reactive oxygen species (ROS) within the fungal cell.[10][11][12] Mitochondria are a primary source of this ROS production.[10][13] The accumulation of ROS causes oxidative damage to vital cellular components, including proteins, lipids, and nucleic acids, further contributing to cell death.[12]

Apoptotic and Necrotic Cell Death Pathways

The cellular damage and stress induced by Nystatin can trigger programmed cell death (PCD) pathways in fungi. Key events associated with apoptosis, such as mitochondrial dysfunction, cytochrome c release, and the activation of metacaspases (caspase-like proteases in fungi), have been observed following treatment with polyene antibiotics.[14][15] The extensive membrane damage can also lead directly to necrosis.[15] The interplay between these cell death pathways contributes to the overall efficacy of Nystatin.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the mechanism of action of Nystatin A1.

| Parameter | Organism/System | Value/Range | Citation |

| Pore Stoichiometry | Artificial Lipid Membranes | 4-12 Nystatin molecules per pore | [16] |

| Pore Radius (approx.) | Model Systems | 0.45 nm | [9] |

| Primary Ion Permeability | Fungal Cells | K⁺ > Na⁺ | [1][9] |

| Potassium (K⁺) Efflux | Candida albicans | ~50% decrease in intracellular K⁺ within 5 min (at 0.5x MIC) | [17] |

| Fungal Species | Nystatin MIC Range (µg/mL) | Citation |

| Candida albicans | 4 - 8 | [18] |

| Candida glabrata | 4 | [18] |

| Candida krusei | 4 - 8 | [18] |

| Candida tropicalis | 4 | [18] |

| Candida parapsilosis | 1.25 - 2.5 | [19] |

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.

Visualizing the Mechanism and Experimental Workflows

Graphviz diagrams are provided below to illustrate the core mechanism of action, a typical experimental workflow for assessing membrane permeabilization, and the downstream signaling events.

Figure 1. Primary mechanism of Nystatin A1 action on the fungal cell membrane.

Figure 2. Workflow for a liposome leakage assay to quantify membrane permeabilization.

Figure 3. Downstream signaling events leading to Nystatin-induced fungal cell death.

Key Experimental Protocols

Investigating the mechanism of Nystatin A1 relies on several key biophysical and microbiological techniques. Detailed protocols for two fundamental assays are provided below.

Perforated Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the fungal cell membrane without dialyzing the intracellular contents, allowing for the study of Nystatin-induced channels in a more physiologically relevant context.

Objective: To record ion channel activity induced by Nystatin A1 in a whole-cell configuration while preserving the intracellular environment.

Materials:

-

Fungal protoplasts (e.g., Saccharomyces cerevisiae or Candida albicans)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Pipette solution (e.g., KCl-based, buffered to pH 7.2)

-

Nystatin stock solution (e.g., 25-50 mg/mL in DMSO, prepared fresh and protected from light)

-

Extracellular bath solution appropriate for the target ion currents

Protocol:

-

Prepare Nystatin-Pipette Solution: Just before use, dilute the Nystatin stock solution into the filtered pipette solution to a final concentration of 100-250 µg/mL. Vortex thoroughly and keep protected from light.

-

Pipette Preparation:

-

Pull a patch pipette from a borosilicate capillary with a final resistance of 3-7 MΩ.

-

Crucially, to obtain a high-resistance seal, the pipette tip must be free of Nystatin. Briefly dip the very tip of the pipette (for 1-2 seconds) into Nystatin-free pipette solution.

-

Back-fill the rest of the pipette with the Nystatin-containing solution.

-

-

Obtain a Gigaseal: Approach a fungal protoplast with the prepared pipette as quickly as possible to prevent Nystatin from diffusing to the tip. Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Perforation: Monitor the patch parameters. Over the next 5-30 minutes, Nystatin will diffuse to the tip and insert into the membrane patch, forming pores. This "perforation" is observed as a gradual decrease in the series resistance (access resistance) and an increase in the cell capacitance measurement.

-

Recording: Once a stable, low access resistance is achieved, whole-cell voltage-clamp or current-clamp recordings can be performed to measure the currents flowing through the Nystatin-induced channels.

Liposome Leakage Assay (ANTS/DPX Fluorescence Dequenching)

This in vitro assay uses artificial lipid vesicles (liposomes) to quantify the membrane permeabilizing activity of Nystatin A1 by measuring the release of an encapsulated fluorescent dye and its quencher.

Objective: To quantify the extent and kinetics of membrane leakage induced by Nystatin A1 in a model membrane system containing ergosterol.

Materials:

-

Lipids (e.g., POPC) and Ergosterol in chloroform

-

Fluorescent dye: 8-Aminonaphthalene-1,3,6-Trisulfonic Acid, Disodium Salt (ANTS)

-

Quencher: p-Xylene-Bis-Pyridinium Bromide (DPX)

-

Liposome buffer (e.g., 10 mM HEPES, pH 7.2, 200 mM KCl)

-

Size-exclusion chromatography column (e.g., Sephadex G-100)

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

96-well plates and a fluorescence plate reader

-

Triton X-100 (10% solution) for maximal lysis

Protocol:

-

Prepare Lipid Film: Mix lipids and ergosterol in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film. Place the film under vacuum for at least 3 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with liposome buffer containing 12.5 mM ANTS and 45 mM DPX. Vortex vigorously until the lipid film is fully suspended. At this stage, the ANTS fluorescence is quenched by the high concentration of DPX inside the multilamellar vesicles.

-

Liposome Sizing: To create unilamellar vesicles of a uniform size, subject the lipid suspension to several freeze-thaw cycles followed by extrusion (e.g., 11 passes) through a 100 nm polycarbonate membrane.

-

Purification: Remove the unencapsulated (external) ANTS and DPX by passing the liposome suspension through a size-exclusion chromatography column, eluting with liposome buffer. The liposomes will elute in the void volume.

-

Leakage Assay:

-

Dilute the purified liposomes in buffer in the wells of a 96-well plate.

-

Measure the baseline fluorescence (F₀).

-

Add Nystatin A1 at various concentrations to the wells and monitor the fluorescence intensity over time (Fₜ) at an excitation wavelength of ~355 nm and an emission wavelength of ~520 nm. Leakage of ANTS and DPX into the larger external volume causes them to dilute and separate, resulting in an increase in ANTS fluorescence (dequenching).[13]

-

After the reaction has reached a plateau, add Triton X-100 to a final concentration of 0.2% to completely lyse all liposomes and release their contents. Measure the maximum fluorescence (F_max).

-

-

Data Analysis: Calculate the percentage of leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (F_max - F₀)] * 100

Conclusion and Future Directions

The primary mechanism of Nystatin A1 is unequivocally its ability to form ergosterol-dependent pores in the fungal cell membrane, leading to catastrophic ion leakage and cell death. This core process is supplemented by the induction of oxidative stress and programmed cell death pathways. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this robust antifungal agent.

Future research should focus on obtaining high-resolution structures of the Nystatin-ergosterol pore, precisely quantifying the binding affinity and kinetics, and further dissecting the specific molecular players in the downstream apoptotic pathways in clinically relevant fungal pathogens. Such knowledge will be invaluable for the development of new polyene derivatives with improved efficacy and reduced toxicity, ensuring this class of antifungals remains a vital tool in combating fungal diseases.

References

- 1. Nystatin-induced potassium efflux from Saccharomyces cerevisiae measured by flame photometry: a potential bioassay approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nystatin A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nystatin A1 (51018-05-4) for sale [vulcanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of activity and toxicity of Nystatin-Intralipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osmotic Effects Induced by Pore-Forming Agent Nystatin: From Lipid Vesicles to the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and Molecular Mechanisms of Nystatin Against Botrytis cinerea on Postharvest Table Grape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis in oral epithelial cells by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specifically Targeting Metacaspases of Candida: A New Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distribution of pore sizes in black lipid membranes treated with nystatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Reactive oxygen species in regulation of fungal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Nystatin A2's Preferential Interaction with Ergosterol: A Technical Guide for Researchers

An In-depth Analysis of the Molecular Mechanisms and Biophysical Interactions Driving Fungal Specificity

Abstract

Nystatin A2, a polyene macrolide antibiotic, exhibits a remarkable specificity for fungal cells over their mammalian counterparts. This selectivity is fundamental to its clinical efficacy as an antifungal agent. This technical guide delves into the core of this specificity, providing a detailed examination of the differential interactions between this compound and the primary sterols found in fungal and mammalian cell membranes: ergosterol and cholesterol, respectively. Through a comprehensive review of biophysical data, experimental methodologies, and affected signaling pathways, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and membrane biophysics.

Introduction

The selective toxicity of this compound is primarily attributed to its higher binding affinity for ergosterol, a sterol abundant in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes.[1][2][3] This differential interaction leads to the formation of transmembrane channels or pores in fungal cells, disrupting membrane integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.[4][5] In contrast, its interaction with cholesterol is significantly weaker, resulting in minimal disruption of mammalian cell membranes at therapeutic concentrations.[6] This guide will provide a quantitative and mechanistic overview of these interactions.

Quantitative Analysis of this compound-Sterol Interactions

While direct binding affinity constants (Kd) from techniques like Isothermal Titration Calorimetry (ITC) for the this compound-sterol interaction are not extensively reported in publicly available literature, the partitioning behavior of this compound into sterol-containing membranes provides a strong quantitative measure of its preferential interaction.

One key parameter is the mol-fraction partition coefficient (Kp), which quantifies the distribution of a solute between a lipid membrane and the aqueous phase. A higher Kp value indicates a greater propensity for the molecule to incorporate into the membrane.

| Sterol Present in Liposome | Mol-Fraction Partition Coefficient (Kp) | Reference |

| Ergosterol | ~1.5 x 10^4 | [6] |

| Cholesterol | ~1.5 x 10^4 | [6] |

| Sterol-free | ~1.4 x 10^4 | [6] |

Table 1: Mol-Fraction Partition Coefficients of this compound in Different Lipid Environments.

Interestingly, the initial partitioning of this compound into the membrane, as indicated by the Kp values, does not show a significant difference between ergosterol and cholesterol-containing membranes. This suggests that the initial association with the membrane is not the sole determinant of its selective action. The critical difference lies in the subsequent events following membrane incorporation, namely the formation of functional ion channels, which is significantly enhanced in the presence of ergosterol.[6][7]

Fluorescence spectroscopy studies have provided semi-quantitative insights into the differential effects of ergosterol and cholesterol on the aggregation state and local environment of this compound within the membrane. In the presence of ergosterol, this compound exhibits a significant increase in fluorescence lifetime, indicative of the formation of stable, compact oligomers that constitute the transmembrane channels.[6] This effect is much less pronounced in the presence of cholesterol, suggesting that the architecture of this compound-cholesterol aggregates is different and less conducive to forming stable pores.[4]

Molecular Mechanism of Differential Interaction

The structural differences between ergosterol and cholesterol are believed to be the primary drivers of the differential interaction with this compound. Ergosterol possesses a more rigid and planar steroid ring system due to the presence of two additional double bonds compared to cholesterol. This structural rigidity is thought to facilitate a more favorable packing arrangement with the rigid polyene backbone of this compound, promoting the formation of the stable, barrel-stave-like channels.

This compound Interaction with Ergosterol

The interaction with ergosterol leads to the formation of stable transmembrane channels. This process can be visualized as a multi-step mechanism:

This compound Interaction with Cholesterol

In contrast, the interaction with cholesterol results in the formation of less stable and less permeable aggregates.

Experimental Protocols

Preparation of Sterol-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing either ergosterol or cholesterol, suitable for use in ITC, fluorescence spectroscopy, and ion leakage assays.

Materials:

-

Phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Ergosterol or Cholesterol

-

Chloroform and Methanol (HPLC grade)

-

Buffer solution (e.g., PBS, HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipid and sterol (e.g., 4:1 molar ratio) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer by vortexing for 30-60 minutes at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 10-20) passes through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Fluorescence Spectroscopy

This protocol outlines a method to study the interaction of this compound with sterol-containing liposomes by measuring changes in its intrinsic fluorescence.

Materials:

-

This compound stock solution (in DMSO or methanol)

-

Sterol-containing LUVs (prepared as in 4.1)

-

Buffer solution

-

Fluorometer

Procedure:

-

Sample Preparation:

-

In a quartz cuvette, add the liposome suspension to the buffer to achieve the desired final lipid concentration.

-

Add a small aliquot of the this compound stock solution to the cuvette and mix gently.

-

Allow the sample to equilibrate for a set time (e.g., 30 minutes) at a controlled temperature.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 320 nm and the emission wavelength to scan a range from 350 nm to 500 nm.

-

Record the fluorescence emission spectrum.

-

To measure fluorescence anisotropy, use polarizers in the excitation and emission light paths.

-

Potassium Leakage Assay

This protocol describes a method to measure the efflux of potassium ions from yeast cells upon treatment with this compound.

Materials:

-

Yeast cell culture (e.g., Saccharomyces cerevisiae)

-

This compound solution

-

Low-potassium buffer

-

Potassium-sensitive electrode or flame photometer

Procedure:

-

Cell Preparation:

-

Harvest yeast cells from culture by centrifugation.

-

Wash the cells several times with a low-potassium buffer to remove extracellular potassium.

-

Resuspend the cells in the low-potassium buffer to a known cell density.

-

-

Potassium Efflux Measurement:

-

Place the cell suspension in a stirred vessel at a constant temperature.

-

Insert a calibrated potassium-sensitive electrode into the suspension to monitor the extracellular potassium concentration continuously.

-

Add this compound to the cell suspension to initiate potassium leakage.

-

Record the change in extracellular potassium concentration over time.

-

Alternatively, at different time points after adding this compound, take aliquots of the cell suspension, centrifuge to pellet the cells, and measure the potassium concentration in the supernatant using a flame photometer.

-

Signaling Pathways Affected by this compound

While the primary antifungal action of this compound is through direct membrane disruption, it can also modulate signaling pathways in mammalian cells, which is relevant to its potential side effects and off-target activities.

Toll-Like Receptor (TLR) Signaling in Mammalian Cells

Nystatin has been shown to induce a pro-inflammatory response in mammalian cells through the activation of Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR1.[1][8] This leads to the downstream activation of signaling cascades that result in the production of pro-inflammatory cytokines.

Akt Signaling in Mammalian Cells

Nystatin's interaction with cholesterol in mammalian cell membranes can lead to the activation of the PI3K/Akt signaling pathway.[9] This pathway is crucial for cell survival, growth, and proliferation. The sequestration of membrane cholesterol by nystatin can alter the organization of lipid rafts, which in turn can modulate the activity of membrane-associated signaling proteins.

Conclusion

The selective antifungal activity of this compound is a multifaceted process rooted in its preferential interaction with ergosterol over cholesterol. While initial membrane partitioning appears similar, the key distinction lies in the ability of ergosterol to promote the formation of stable, functional ion channels, leading to rapid fungal cell death. In contrast, interactions with cholesterol result in less stable aggregates with minimal membrane-disrupting activity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate molecular details of this compound's mechanism of action and to explore the development of novel antifungal therapies with enhanced specificity and efficacy.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cholesterol and ergosterol influence nystatin surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Competitive binding of cholesterol and ergosterol to the polyene antibiotic nystatin. A fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semisynthetic Amides of Amphotericin B and Nystatin A1: A Comparative Study of In Vitro Activity/Toxicity Ratio in Relation to Selectivity to Ergosterol Membranes [mdpi.com]

- 6. Cholesterol and Ergosterol Influence Nystatin Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nystatin-induced lipid vesicles permeabilization is strongly dependent on sterol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nystatin Induces Secretion of Interleukin (IL)-1β, IL-8, and Tumor Necrosis Factor Alpha by a Toll-Like Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cholesterol-Binding Antibiotic Nystatin Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Nystatin A2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin A2 is a polyene macrolide antibiotic and a component of the nystatin complex, which is produced by the bacterium Streptomyces noursei. While often studied as part of this complex, which also includes nystatins A1 and A3, this compound possesses its own distinct molecular characteristics. This technical guide provides a detailed overview of this compound, focusing on its molecular properties, mechanism of action, and relevant experimental protocols.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C47H75NO16 | [1][2][3][4][5] |

| Molecular Weight | 910.1 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 909.50858530 Da | [1] |

Mechanism of Action

Nystatin, including its A2 component, exerts its antifungal effect by targeting ergosterol, a critical sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][2] The resulting increase in membrane permeability allows the leakage of essential intracellular components, such as potassium ions (K+), leading to acidification and ultimately, fungal cell death.[1] This mechanism provides a degree of selective toxicity towards fungi, as mammalian cells contain cholesterol instead of ergosterol. However, some binding to cholesterol can occur, contributing to the toxicity of nystatin in humans.[1]

References

- 1. Evidence that nystatin may not form channels in thin lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cholesterol-Binding Antibiotic Nystatin Induces Expression of Macrophage Inflammatory Protein-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Passage of the Channel-Forming Agent Nystatin Through Ergosterol-Containing Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of Nystatin action is dependent on the membrane biophysical properties and lipid composition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Evidence that nystatin may not form channels in thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Antifungal Activity of Nystatin A2: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early research concerning the antifungal properties of Nystatin A2, a key component of the nystatin complex. While much of the foundational literature focuses on the nystatin complex as a whole, this paper synthesizes available data that distinguishes the activity of its components, providing a deeper understanding for researchers in antifungal drug development. The primary focus is on the differential activity of isomeric forms of nystatin, which offers the most detailed early insight into the specific contributions of components like this compound to the overall efficacy of the drug.

Mechanism of Action: Disrupting the Fungal Fortress

Nystatin, a polyene macrolide antibiotic produced by Streptomyces noursei, exerts its antifungal effect by targeting the fungal cell membrane.[1][2] The primary mechanism of action involves binding to ergosterol, a sterol unique to fungal cell membranes. This binding alters the membrane's permeability, leading to the formation of pores or channels.[1][2] The consequence of this structural disruption is the leakage of essential intracellular components, particularly potassium ions, which ultimately results in fungal cell death.[1] This targeted action on ergosterol provides a degree of selective toxicity, as mammalian cell membranes contain cholesterol, for which nystatin has a lower affinity.[1]

Quantitative Antifungal Activity

Early research often evaluated the nystatin complex as a whole. However, a pivotal study by Ostrosky-Zeichner et al. successfully separated two isomeric forms of nystatin, designated as "peak 1" and "peak 2," and determined their individual antifungal activities against various Candida species.[1] While the precise identification of these peaks as Nystatin A1, A2, or A3 is not explicitly stated, this research provides the most direct early evidence of differential activity among the components of the nystatin complex. Peak 1 was noted to be chromatographically identical to commercially prepared nystatin.[1]

The following tables summarize the minimum inhibitory concentration (MIC) data from this seminal study.

Table 1: Minimum Inhibitory Concentrations (MICs) of Nystatin Isomers against Candida albicans

| Isomer | pH | MIC (µg/mL) |

| Nystatin (Commercial) | 7.5 | 0.5 |

| Nystatin (Commercial) | 6.0 | 0.5 |

| Peak 1 | 7.5 | 0.5 |

| Peak 1 | 6.0 | 0.5 |

| Peak 2 | 7.5 | 2.0 |

| Peak 2 | 6.0 | >32.0 |

| Data sourced from Ostrosky-Zeichner et al.[1] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Nystatin Isomers against Various Candida Species at pH 7.5

| Fungal Species | Nystatin (Commercial) MIC (µg/mL) | Peak 1 MIC (µg/mL) | Peak 2 MIC (µg/mL) |

| C. albicans | 0.5 | 0.5 | 2.0 |

| C. glabrata | 1.0 | 1.0 | 4.0 |

| C. krusei | 1.0 | 1.0 | 4.0 |

| C. parapsilosis | 0.5 | 0.5 | 2.0 |

| C. tropicalis | 0.5 | 0.5 | 2.0 |

| Data sourced from Ostrosky-Zeichner et al.[1] |

These results clearly indicate that "peak 1" exhibits significantly greater antifungal potency than "peak 2," with MICs being 4- to more than 64-fold lower.[1]

Experimental Protocols

The following sections detail the methodologies employed in early research to determine the antifungal activity of nystatin and its components.

Chromatographic Separation of Nystatin Isomers

The separation of nystatin isomers was a critical step in evaluating their individual antifungal activities. This was achieved using high-performance liquid chromatography (HPLC).

Protocol Details:

-

Preparation of Nystatin Solution: A stock solution of nystatin was prepared in dimethyl sulfoxide (DMSO).[1]

-

Dilution and Extraction: The stock solution was diluted in RPMI 1640 tissue culture medium at pH 7.5 and then extracted with methanol.[1]

-

Incubation and Centrifugation: The mixture was incubated overnight at 37°C and then centrifuged to remove any precipitated material.[1]

-

HPLC Separation: The resulting supernatant was injected onto a preparative HPLC system to separate the isomeric forms (Peak 1 and Peak 2).[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.

Protocol Details:

-

Preparation of Antifungal Dilutions: Two-fold serial dilutions of the nystatin isomers were prepared in a 96-well microtiter plate containing RPMI 1640 medium.[1]

-

Inoculum Preparation: A standardized suspension of the fungal isolate was prepared to a specific cell density.[1]

-

Inoculation: Each well of the microtiter plate was inoculated with the fungal suspension.[1]

-

Incubation: The plates were incubated at 35°C for 24 to 48 hours.[1]

-

MIC Determination: The MIC was determined as the lowest concentration of the drug that completely inhibited visible growth of the fungus. This was often confirmed by spectrophotometric reading.[1]

Impact on Fungal Signaling Pathways

Early research on the mechanism of action of polyenes like nystatin primarily focused on the direct physical disruption of the cell membrane. The understanding of specific downstream signaling pathway alterations was limited. However, the profound impact of membrane disruption logically extends to the interference of signaling cascades that are dependent on membrane integrity and the function of membrane-associated proteins.

Modern research has begun to explore these downstream effects, noting that nystatin can modulate host immune signaling pathways, such as the Toll-like receptor (TLR) pathway. While not a direct effect on fungal signaling, this highlights the broader biological interactions of the molecule. Within the fungal cell, the disruption of ion homeostasis and membrane potential inevitably affects a multitude of signaling processes crucial for growth, stress response, and virulence.

Conclusion

The early research into the antifungal activity of the nystatin complex laid the groundwork for its long-standing clinical use. While much of this initial work treated nystatin as a single entity, studies that successfully separated and characterized the activity of its isomeric forms have been instrumental in refining our understanding of its pharmacology. The demonstration of the superior potency of one isomeric form ("peak 1") over another ("peak 2") underscores the importance of component-specific analysis in the development and optimization of antifungal agents.[1] For researchers and drug development professionals, these early findings continue to be relevant, emphasizing the need for a detailed understanding of the structure-activity relationships of complex natural products and their individual components. Further research to definitively correlate these chromatographically separated isomers with the known structures of Nystatin A1, A2, and A3 would be a valuable contribution to the field.

References

Spectroscopic Analysis of Nystatin A2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the structural elucidation of Nystatin A2, a polyene macrolide antibiotic. Nystatin, produced by Streptomyces noursei, is typically a mixture of related compounds, primarily Nystatin A1, A2, and A3. The structural determination of each component is crucial for understanding its biological activity and for quality control in pharmaceutical formulations.

Introduction to this compound Structure

This compound shares a very similar structure with the main component, Nystatin A1. The key difference lies in the aglycone portion of the molecule, specifically variations in the hydroxyl groups. The definitive structure of this compound was established through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy also plays a role in characterizing the molecule's functional groups and overall structure.

Spectroscopic Methodologies and Experimental Protocols

A multi-faceted spectroscopic approach is essential for the complete structural assignment of a complex natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional experiments were employed to map out the carbon skeleton and the relative stereochemistry of the molecule.[1]

Experimental Protocol (General):

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as pyridine-d5 or methanol-d4, to a concentration of 5-10 mg/mL. The choice of solvent is critical to ensure good solubility and minimize signal overlap.

-

Instrument: High-field NMR spectrometers (e.g., 500 MHz or higher) are used to achieve optimal signal dispersion and resolution.

-

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the chemical environment and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).

-

-

2D NMR Experiments: A series of 2D NMR experiments are conducted to establish correlations between different nuclei:

-

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Identifies proton-proton couplings through two or three bonds, helping to trace out spin systems within the molecule.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing crucial information for determining the relative stereochemistry.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and piecing together the carbon skeleton.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its elemental composition and fragmentation patterns.

Experimental Protocol (General):

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically dissolved in a solvent mixture like methanol and water.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for large molecules like this compound, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol (General):

-

Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Spectral Acquisition: The sample is irradiated with infrared light, and the absorption of radiation at different wavenumbers is measured.

-

Data Analysis: The resulting IR spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule, such as O-H (hydroxyls), C=O (carbonyl), and C=C (alkenes).

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Mass Spectrometry Data

| Ion | Observed m/z |

| [M+H]⁺ | 926.6 |

| Molecular Formula | C₄₇H₇₅NO₁₆ |

| Molecular Weight | 909.51 g/mol |

Data sourced from studies on Nystatin.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester/lactone) |

| ~1600 | C=C stretching (polyene) |

| ~1070 | C-O stretching (ethers, alcohols) |

Characteristic absorption bands for polyene macrolides.

NMR Spectroscopy Data

Detailed ¹H and ¹³C NMR chemical shift assignments for this compound are reported in the primary literature but are not publicly available in the accessed databases. The tables below are representative of how such data would be presented.

Table 3.3.1: Representative ¹H NMR Data for a Polyene Macrolide

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| H-X | x.xx | d | x.x |

| H-Y | y.yy | dd | y.y, z.z |

| ... | ... | ... | ... |

Table 3.3.2: Representative ¹³C NMR Data for a Polyene Macrolide

| Position | Chemical Shift (ppm) |

| ... | ... |

| C-X | xxx.x |

| C-Y | yyy.y |

| ... | ... |

Visualization of Methodologies

The following diagrams illustrate the workflows and logical connections in the spectroscopic analysis of this compound.

Overall workflow for the spectroscopic analysis of this compound.

Logical flow of NMR data for this compound structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. Through the systematic application of 1D and 2D NMR, mass spectrometry, and infrared spectroscopy, the complete chemical structure can be determined with high confidence. This detailed structural information is indispensable for drug development, quality assurance, and for understanding the structure-activity relationship of this important antifungal agent. While the precise NMR chemical shift data remains within specialized literature, the methodologies outlined in this guide provide a robust framework for the analysis of this compound and similar complex natural products.

References

Nystatin A2: A Technical Deep Dive into its Relationship with Polyene Macrolides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nystatin, a cornerstone of antifungal therapy for decades, is a complex of closely related polyene macrolide antibiotics produced by Streptomyces noursei. The primary and most abundant component of this complex is Nystatin A1, which is often considered synonymous with nystatin in clinical and research settings. However, the nystatin complex also contains other isomers, including Nystatin A2. This technical guide provides an in-depth exploration of this compound, focusing on its chemical relationship to other polyene macrolides, its distinct biological activity, and the experimental methodologies used for its characterization. For the purpose of this guide, we will refer to the less active isomer of nystatin, which has been separated and characterized in scientific literature, as this compound.

Chemical Structure and Relationship to Other Polyene Macrolides

Polyene macrolides are characterized by a large macrolide ring containing a series of conjugated double bonds and a hydroxylated region. Attached to this ring is a mycosamine sugar moiety, which is crucial for its biological activity.

Nystatin A1 vs. This compound: Nystatin A1 and A2 are isomers, meaning they share the same chemical formula (C47H75NO17) but differ in the spatial arrangement of their atoms. While the exact structural elucidation of this compound is not as extensively documented as that of Nystatin A1, studies involving their separation and analysis by techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry suggest that the isomeric difference likely lies within the macrolide ring's structure. This subtle structural variation has a profound impact on the molecule's biological activity.

Comparison with Amphotericin B: Amphotericin B, another prominent polyene macrolide, shares a similar overall structure with the nystatins. Key differences include the number and arrangement of conjugated double bonds and hydroxyl groups on the macrolide ring. These structural distinctions are responsible for the differing antifungal spectra and toxicity profiles of these two important drugs.

Mechanism of Action

The primary mechanism of action for all polyene macrolides, including this compound, involves their interaction with ergosterol, the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][2] This disruption results in the leakage of essential intracellular ions, particularly potassium (K+), and other small molecules, ultimately leading to fungal cell death.[1]

An additional and crucial aspect of the polyene mechanism of action is the induction of oxidative stress within the fungal cell.[3] The disruption of the cell membrane triggers a cascade of intracellular events that lead to the production of reactive oxygen species (ROS). These ROS, in turn, cause damage to vital cellular components such as proteins, lipids, and nucleic acids, further contributing to the antifungal effect.

Quantitative Data on Biological Activity

A critical aspect of understanding this compound is the quantitative assessment of its biological activity in comparison to Nystatin A1 and other polyenes. The following tables summarize the available data on their antifungal and hemolytic activities.

Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC) of Nystatin Isomers and Amphotericin B against Candida Species

| Compound | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida parapsilosis (µg/mL) | Candida tropicalis (µg/mL) | Candida krusei (µg/mL) | Reference |

| Nystatin (Peak 1 - likely A1) | 0.5 | 0.5 | 0.5 | 0.5 | 1.0 | [4] |

| Nystatin (Peak 2 - likely A2) | 2.0 | 2.0 | 2.0 | 2.0 | 4.0 | [4] |

| Amphotericin B | 0.5 | 0.5 | 0.5 | 0.5 | 1.0 | [4] |

| Nystatin (Commercial) | 0.625 - 1.25 | 0.625 | 1.25 | 0.625 | 1.25 | [5] |

Table 2: Hemolytic Activity of Polyene Macrolides

| Compound | HC50 (µg/mL) | Reference |

| Nystatin A1 (and derivatives) | Varied (data on specific isomers is limited) | [6] |

| Amphotericin B | Varied (data on specific isomers is limited) | [6] |

Note: Specific hemolytic activity data for purified this compound is limited in the currently available literature. The provided references investigate derivatives of Nystatin A1.

Experimental Protocols

Protocol 1: Separation of Nystatin Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from the methodology described by Ostrosky-Zeichner et al. (2001).[4]

Objective: To separate the isomeric forms of nystatin (Peak 1 and Peak 2).

Materials:

-

Nystatin standard

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium

-

Methanol

-

Acetonitrile

-

Water (HPLC grade)

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: a. Prepare a stock solution of nystatin in DMSO. b. To generate Peak 2, dilute the nystatin stock solution in RPMI 1640 medium (pH 7.5) and incubate overnight at 37°C.[4] c. Extract the mixture with methanol.

-

HPLC Conditions: a. Column: Reversed-phase C18 column. b. Mobile Phase: A suitable gradient of methanol, acetonitrile, and water. c. Flow Rate: As per column manufacturer's recommendation. d. Detection: UV absorbance at a wavelength appropriate for polyenes (e.g., 304 nm).

-

Injection and Elution: a. Inject the prepared sample onto the HPLC column. b. Elute the isomers using the defined mobile phase gradient. Peak 1 (likely Nystatin A1) will elute before Peak 2 (likely this compound).[4]

-

Fraction Collection: Collect the separated peaks for further biological assays.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

-

Purified this compound

-

Fungal isolates (e.g., Candida spp., Aspergillus spp.)

-

RPMI 1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in RPMI 1640 medium.

-

Drug Dilution: Perform serial twofold dilutions of this compound in the microtiter plates using RPMI 1640 medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control well), as determined visually or spectrophotometrically.[4][5]

Protocol 3: Hemolysis Assay

Objective: To assess the hemolytic activity of this compound on red blood cells.

Materials:

-

Purified this compound

-

Fresh red blood cells (e.g., human, sheep)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Red Blood Cell Preparation: Wash fresh red blood cells with PBS and resuspend to a final concentration of 1-2%.

-

Drug Dilution: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the red blood cell suspension to each well and incubate at 37°C for a defined period (e.g., 1-4 hours).

-

Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength specific for hemoglobin (e.g., 415 nm or 540 nm).

-

Calculation: Calculate the percentage of hemolysis relative to the positive control (100% lysis with Triton X-100) and the negative control (spontaneous lysis in PBS). The HC50 is the concentration of the drug that causes 50% hemolysis.

Visualizations

Signaling Pathway of Polyene Macrolide Action

Caption: Mechanism of action of polyene macrolides.

Experimental Workflow for Nystatin Isomer Analysis

Caption: Workflow for separating and testing nystatin isomers.

Conclusion

This compound, a less abundant isomer within the nystatin complex, exhibits significantly lower antifungal activity compared to its more prevalent counterpart, Nystatin A1. This difference in potency underscores the critical role of subtle structural variations in the biological function of polyene macrolides. The provided experimental protocols offer a framework for the separation and characterization of these isomers, enabling further research into their specific interactions with fungal and mammalian cell membranes. A deeper understanding of the structure-activity relationships among nystatin isomers and other polyene macrolides is essential for the development of new antifungal agents with improved efficacy and reduced toxicity. Future research should focus on obtaining more comprehensive quantitative data on the biological activities of purified this compound and elucidating the precise molecular details of the downstream effects of polyene-induced oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. oatext.com [oatext.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Nystatin A₁ derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Ion Channel Function with Nystatin A2

For Researchers, Scientists, and Drug Development Professionals